molecular formula C16H26BBrO2S B12092139 2-(5-Bromo-4-hexylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 906006-56-2

2-(5-Bromo-4-hexylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12092139
CAS No.: 906006-56-2
M. Wt: 373.2 g/mol
InChI Key: IGCWAQUSALHDIF-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a chemical compound with a complex structure. Let’s break it down:

  • Thiophene Ring: : The compound contains a thiophene ring, which is a five-membered heterocycle composed of four carbon atoms and one sulfur atom. Thiophenes are commonly found in organic semiconductors due to their π-conjugated system.

  • Boron Atom: : The boron atom is part of the boronic acid functional group. Boronic acids are versatile compounds used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthesis::

    ipso-Arylative Polymerization: One method involves using with two 3-hexylthiophene derivatives: and .

  • The catalyst system typically includes Pd(OAc)2 , PCy3 , and Cs2CO3 .
Industrial Production::
  • Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including , , and .

    Common Reagents and Conditions:

    Major Products: These reactions yield various products, such as substituted thiophenes or boronic acid derivatives.

Scientific Research Applications

    Organic Electronics: Due to its π-conjugated system, this compound finds applications in organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

    Materials Science: It contributes to the development of conductive polymers and materials for flexible electronics.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. For example:
    • In solar cells, it absorbs light, generates excitons, and facilitates charge separation.
    • In OFETs, it acts as a semiconductor, allowing controlled charge transport.

Comparison with Similar Compounds

    Similar Compounds:

Properties

IUPAC Name

2-(5-bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BBrO2S/c1-6-7-8-9-10-12-11-13(21-14(12)18)17-19-15(2,3)16(4,5)20-17/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCWAQUSALHDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Br)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BBrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730345
Record name 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906006-56-2
Record name 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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